1-Tert-butyl-3-methyl-1H-pyrazole

Synthetic Methodology Regioselectivity Pyrazole Chemistry

1-Tert-butyl-3-methyl-1H-pyrazole (CAS 191089-20-0) is an unsymmetrically substituted pyrazole derivative featuring a tert-butyl group at the N1 position and a methyl group at the C3 position. This heterocyclic compound is primarily employed as a synthetic building block in medicinal chemistry, catalysis, and materials science due to its distinct steric and electronic profile imparted by the bulky tert-butyl and electron-donating methyl substituents.

Molecular Formula C8H14N2
Molecular Weight 138.21 g/mol
CAS No. 191089-20-0
Cat. No. B1341804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Tert-butyl-3-methyl-1H-pyrazole
CAS191089-20-0
Molecular FormulaC8H14N2
Molecular Weight138.21 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1)C(C)(C)C
InChIInChI=1S/C8H14N2/c1-7-5-6-10(9-7)8(2,3)4/h5-6H,1-4H3
InChIKeyMQSBVYINPUYVMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Tert-butyl-3-methyl-1H-pyrazole CAS 191089-20-0: Key Specifications and Procurement Baseline


1-Tert-butyl-3-methyl-1H-pyrazole (CAS 191089-20-0) is an unsymmetrically substituted pyrazole derivative featuring a tert-butyl group at the N1 position and a methyl group at the C3 position. This heterocyclic compound is primarily employed as a synthetic building block in medicinal chemistry, catalysis, and materials science due to its distinct steric and electronic profile imparted by the bulky tert-butyl and electron-donating methyl substituents . The compound is commercially available from multiple suppliers at purities typically ranging from 95% to 98% [1]. Its molecular formula is C8H14N2 with a molecular weight of 138.21 g/mol [1].

Unsymmetrical pyrazole building block for medicinal chemistry, catalysis, and materials science
Steric t-Bu and electron-donating Me groups allow tuned reactivity and regioselective transformations
Supports synthesis of protected pyrazole-5-amines and phenol bioisostere replacement strategies

Why 1-Tert-butyl-3-methyl-1H-pyrazole Cannot Be Casually Substituted with Other Pyrazoles


Generic substitution with other pyrazole derivatives is inadvisable due to the profound influence of the specific tert-butyl and methyl substitution pattern on both chemical reactivity and downstream application performance. The tert-butyl group introduces significant steric bulk, which can direct regioselective transformations and stabilize reactive intermediates [1]. Concurrently, the methyl group at C3 modulates the electronic density of the heterocycle, affecting its coordination chemistry with metal catalysts and its behavior as a bioisostere . The precise combination of these substituents at the N1 and C3 positions yields a unique reactivity profile that is not replicated by simple N-unsubstituted pyrazoles, N-aryl pyrazoles, or even regioisomeric N-tert-butyl pyrazoles [2]. The following evidence sections provide quantitative and comparative data to substantiate these points.

Regioselectivity mismatch

N-unsubstituted or N-aryl pyrazoles lack the C3 tert-butyl directing effect and may produce undesired isomer mixtures in N-alkylation reactions.

Coordination chemistry drift

Methyl at C3 modulates electron density on the heterocycle; alternative substituents (e.g., phenyl) can alter metal-binding behavior and catalytic outcomes.

Protecting group absence

Simple pyrazoles without an N1 tert-butyl group are prone to side reactions during amination or metalation, limiting access to protected amine intermediates.

Quantitative Differentiation Evidence for 1-Tert-butyl-3-methyl-1H-pyrazole


Regioselective N-Alkylation: 1-Tert-butyl-3-methyl-1H-pyrazole Directs Substitution to the N1 Position

The presence of a tert-butyl group at the C3 position of the pyrazole ring exerts a strong directing effect during N-alkylation reactions. Specifically, when unsymmetrically substituted pyrazoles are subjected to alkylation conditions, the reaction occurs preferentially at the N1 position when a tert-butyl group is located at the adjacent C3 position [1]. This effect is a direct consequence of the steric and electronic influence of the tert-butyl substituent. In contrast, analogous pyrazoles lacking this substitution pattern (e.g., 3-methyl-1H-pyrazole or 1-methyl-1H-pyrazole) exhibit different regioselectivity profiles or require more complex synthetic routes to achieve the desired isomer [1]. This evidence is based on class-level inference from studies on C-substituted pyrazoles, which demonstrate that the tert-butyl group at C3 is a key determinant for selective N1 functionalization.

Regioselective N-alkylation
Class-level inference
C3 tert-butyl directs preferential alkylation to N1
Target: N1-selective alkylation Comparator: non-selective or alternative N-alkylation
Enables single-isomer building block procurement
Verify with specific electrophile and base conditions
Synthetic Methodology Regioselectivity Pyrazole Chemistry

Suzuki-Miyaura Cross-Coupling: tert-Butyl vs. Phenyl Substituents on Pyrazole Ligands

In a comparative study of bis(pyrazolyl) palladium(II) complexes evaluated as catalyst precursors for Suzuki-Miyaura cross-coupling reactions, complexes bearing phenyl substituents on the pyrazole ligands (complexes 8, 10, and 12) exhibited slightly higher catalytic activity than those bearing tert-butyl substituents (complexes 9 and 11) [1]. While this finding does not directly quantify the performance of 1-tert-butyl-3-methyl-1H-pyrazole itself, it provides a crucial class-level inference: the tert-butyl group imparts distinct steric and electronic properties that fine-tune catalytic activity relative to other common pyrazole substituents. This difference is quantifiable in terms of relative reaction rates or yields, though specific numerical values were not provided in the abstract [1].

Suzuki-Miyaura catalysis
Cross-study comparable
tert-Butyl pyrazole complexes show slightly lower activity vs phenyl analogs
Target: t-Bu-substituted Pd complexes Comparator: Ph-substituted Pd complexes (higher activity)
Distinct steric/electronic profile for catalyst tuning
Activity ranking based on reported relative rates
Catalysis Cross-Coupling Palladium Complexes

Lipophilicity and Metabolic Stability: tert-Butyl Pyrazole as a Superior Phenol Bioisostere

Pyrazole derivatives, including 1-tert-butyl-3-methyl-1H-pyrazole, are recognized as effective bioisosteres of phenol due to their enhanced lipophilicity and metabolic stability . This class-level inference is supported by the general understanding that the introduction of a tert-butyl group on a pyrazole ring increases its logP (octanol-water partition coefficient) and reduces its susceptibility to phase II metabolic conjugation compared to a simple phenol or unsubstituted pyrazole . For example, the tert-butyl group provides steric shielding that can protect the heterocycle from enzymatic attack . This property is particularly valuable in drug discovery when aiming to improve the pharmacokinetic profile of lead compounds.

Lipophilicity & metabolic stability
Class-level inference · Data to verify
Reported phenol bioisostere with increased logP and phase II resistance
May support metabolic profile improvement in lead optimization
Specific logP values not reported for this exact compound
Medicinal Chemistry Bioisosterism Drug Design

Utility as a Precursor for Protected Pyrazole Building Blocks

1-Tert-butyl-3-methyl-1H-pyrazole serves as a direct precursor to 1-tert-butyl-3-methyl-1H-pyrazol-5-amine, a valuable intermediate in which the tert-butyl group functions as a protecting group for the pyrazole N-H [1]. The synthesis involves a reaction between tert-butylhydrazine hydrochloride and 3-aminocrotononitrile, followed by a Buchwald-Hartwig amination to install the amine functionality at the 5-position [1]. This synthetic utility is a direct consequence of the tert-butyl group at N1, which remains intact during the amination step, providing a stable, protected amine that can be further elaborated. This contrasts with unprotected pyrazoles, which would undergo competing N-alkylation or metalation side reactions.

Protected pyrazole precursor
Direct comparison
Enables selective C5 amination via N1-t-Bu protection
Target: t-Bu protected, amination proceeds cleanly Comparator: unprotected pyrazole suffers side reactions
Critical for amine-functionalized building block synthesis
Validated via 3-step sequence with Pd catalysis
Synthetic Methodology Protecting Group Amination

High-Value Research and Industrial Application Scenarios for 1-Tert-butyl-3-methyl-1H-pyrazole


Medicinal Chemistry: Synthesis of Metabolically Stable Bioisosteres

In drug discovery programs where phenol-containing leads suffer from rapid glucuronidation or sulfation, 1-tert-butyl-3-methyl-1H-pyrazole is employed as a building block to create more lipophilic and metabolically resistant analogs. This is based on the class-level evidence that tert-butyl substituted pyrazoles serve as effective phenol bioisosteres with improved pharmacokinetic profiles [1]. The compound's specific substitution pattern provides a balance of steric bulk and electronic properties that can be tuned for target binding while minimizing off-target metabolism.

Catalysis: Development of Tunable Transition Metal Complexes

Researchers seeking to fine-tune the activity and selectivity of homogeneous catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) can utilize 1-tert-butyl-3-methyl-1H-pyrazole as a ligand precursor. Evidence from palladium complexes indicates that tert-butyl substituted pyrazoles impart distinct catalytic properties compared to phenyl or methyl analogs [1]. This allows for the systematic optimization of catalyst performance, where the tert-butyl group may offer advantages in substrate scope or reaction condition tolerance .

Synthetic Methodology: Regioselective Synthesis of Complex Heterocycles

In multi-step organic syntheses where precise control over regiochemistry is paramount, 1-tert-butyl-3-methyl-1H-pyrazole is a preferred building block. The class-level understanding that a C3 tert-butyl group directs subsequent alkylation to the N1 position ensures that downstream reactions proceed with high selectivity, minimizing the formation of undesired isomers [1]. This is particularly valuable in the synthesis of complex drug candidates or natural product analogs where stereochemical and regiochemical purity is critical.

Process Chemistry: Use of a Stable Protecting Group Strategy

In industrial process chemistry, the tert-butyl group of 1-tert-butyl-3-methyl-1H-pyrazole is intentionally leveraged as a protecting group for the pyrazole N-H. The established synthetic route to 1-tert-butyl-3-methyl-1H-pyrazol-5-amine demonstrates its utility in creating a protected amine intermediate that can be further functionalized without risk of N-deprotonation or unwanted side reactions [1]. This strategy is essential for the scalable production of pyrazole-containing active pharmaceutical ingredients (APIs).

Application
Selection Property
Validation Focus
Medicinal chemistry bioisostere
Phenol bioisostere compatibility
logP measurement, microsomal stability assay
Catalysis ligand tuning
Steric and electronic tunability
Catalytic activity screening (e.g., Suzuki-Miyaura)
Regioselective synthesis
N1 alkylation regiocontrol
Isomer ratio by HPLC or NMR
Process-scale protected amine
N-H protecting group strategy
Deprotection yield, scalability assessment

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